molecular formula C15H10ClN5 B1669553 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 91896-57-0

8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B1669553
CAS RN: 91896-57-0
M. Wt: 295.72 g/mol
InChI Key: PBENJWAFQLORQL-UHFFFAOYSA-N
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Description

“8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a series of novel compounds synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution .

Scientific Research Applications

Adenosine Receptor Antagonism

Adenosine Receptor Antagonists

2-Aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives, including modifications of the 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, have been synthesized and shown to be highly potent A1 and A3 adenosine receptor antagonists. These compounds have been tested in radioligand binding assays at various adenosine receptors, with some derivatives showing exceptional potency and selectivity towards the A3 adenosine receptor, suggesting a similar adenosine receptor binding mode across different series (Catarzi et al., 2005).

Antimicrobial and Antiviral Activities

Antimicrobial and Antiviral Agents

Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized with potential antiviral and antimicrobial activities. These compounds underwent screening for their abilities to inhibit various pathogenic organisms, showing promising antibacterial and/or antifungal activities. Additionally, some derivatives exhibited antiviral activity, marking them as potential candidates for further investigation in antimicrobial and antiviral therapies (Henen et al., 2011).

Anticancer Activity

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity showed promising results against human neuroblastoma and colon carcinoma cell lines. These findings highlight the potential therapeutic applications of 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine derivatives in cancer treatment (Reddy et al., 2015).

Synthesis and Drug Development

Efficient Synthesis Methods

Research into the synthesis of 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine derivatives has led to the development of efficient and clean synthesis methodologies. These advancements not only facilitate the production of these compounds but also open avenues for the exploration of their biological activities across different domains (Kathrotiya et al., 2015).

Future Directions

The future directions for research on “8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” and related compounds could involve further exploration of their antiviral and antimicrobial properties . Additionally, structural modifications could be investigated to enhance their bioactivity .

properties

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238743
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

CAS RN

91896-57-0
Record name CP 66713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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